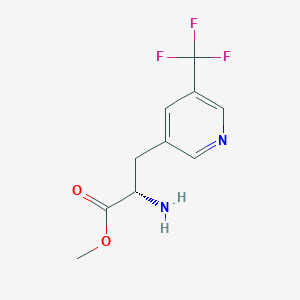
Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate is a compound of interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of the trifluoromethyl group. The amino and ester functionalities are then introduced through subsequent reactions. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability. The use of robust catalysts and environmentally friendly solvents is also emphasized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting the ester to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, influencing biological pathways. Detailed studies reveal that the compound can modulate enzyme activity or receptor signaling, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-2-amino-3-(4-(trifluoromethyl)pyridin-3-yl)propanoate
- Methyl (S)-2-amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate
- Methyl (S)-2-amino-3-(5-(difluoromethyl)pyridin-3-yl)propanoate
Uniqueness
Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which significantly influences its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11F3N2O2 |
|---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoate |
InChI |
InChI=1S/C10H11F3N2O2/c1-17-9(16)8(14)3-6-2-7(5-15-4-6)10(11,12)13/h2,4-5,8H,3,14H2,1H3/t8-/m0/s1 |
InChI Key |
YYKZQZJJMRAHBN-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=CN=C1)C(F)(F)F)N |
Canonical SMILES |
COC(=O)C(CC1=CC(=CN=C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















